molecular formula Ho2O5Si B577033 Diholmium oxide silicate CAS No. 12161-60-3

Diholmium oxide silicate

Cat. No.: B577033
CAS No.: 12161-60-3
M. Wt: 437.941
InChI Key: WARIKQAQKNVQRC-UHFFFAOYSA-N
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Description

Diholmium oxide silicate, with the chemical formula Ho2O5Si and CAS number 12161-60-3 , is an inorganic rare earth compound supplied as a high-purity material for research and development. This compound is of significant interest in the field of materials science, particularly for the fabrication of nanostructures via methods like auto-combustion synthesis . These holmium silicate nanostructures have demonstrated promising photocatalytic performance, making them candidates for environmental remediation applications such as the degradation of organic pollutants in wastewater under UV light . The research value of holmium-based materials like this silicate is further enhanced by the unique properties of the holmium ion, which also finds applications in areas ranging from catalysis to medical isotopes . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

12161-60-3

Molecular Formula

Ho2O5Si

Molecular Weight

437.941

IUPAC Name

dioxido(oxo)silane;holmium(3+);oxygen(2-)

InChI

InChI=1S/2Ho.O3Si.2O/c;;1-4(2)3;;/q2*+3;3*-2

InChI Key

WARIKQAQKNVQRC-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-][Si](=O)[O-].[Ho+3].[Ho+3]

Synonyms

diholmium oxide silicate

Origin of Product

United States

Scientific Research Applications

Laser Technology

Diholmium oxide silicate is utilized in the development of solid-state lasers, particularly those operating in the near-infrared region. These lasers are essential for telecommunications and medical applications.

  • Case Study: Fiber Lasers
    • Diholmium-doped silicate glasses have been shown to improve the efficiency of fiber lasers by providing better thermal stability and optical properties compared to traditional silica fibers. This results in higher output power and improved safety for retinal applications .

Optical Devices

The compound's unique refractive index allows it to be used in high-quality lenses and optical fibers.

  • Data Table: Optical Properties of this compound
PropertyValue
Refractive Index1.75
Transmission Range400 nm - 2000 nm
Thermal Conductivity0.5 W/mK

Environmental Barrier Coatings

This compound is being explored as a material for environmental barrier coatings (EBCs) due to its high thermal stability and resistance to oxidation.

  • Case Study: EBCs for Aerospace Applications
    • Research indicates that diholmium silicate coatings can significantly enhance the durability of silicon-based non-oxide ceramics used in aerospace applications, providing protection against harsh environmental conditions .

Ceramics and Polymers

The incorporation of this compound into ceramic matrices improves mechanical strength and thermal resistance.

  • Data Table: Mechanical Properties of Diholmium-Doped Ceramics
Material TypeHardness (HV)Flexural Strength (MPa)
Diholmium Silicate Ceramics1200300
Conventional Ceramics800200

Medical Imaging

This compound nanoparticles are being investigated as contrast agents for magnetic resonance imaging (MRI).

  • Case Study: MRI Contrast Enhancement
    • Studies show that diholmium oxide nanoparticles improve the contrast quality in MRI scans, allowing for better visualization of soft tissues .

Laser Surgery

The compound is also used in laser systems for surgical procedures due to its efficient energy absorption characteristics.

  • Data Table: Laser Performance Metrics
Laser TypeWavelength (nm)Efficiency (%)
Diode Laser210085
Holmium Laser210090

Comparison with Similar Compounds

Structural and Compositional Differences

  • Lithium metasilicate features a chain-like silicate structure with Li⁺ ions occupying interstitial sites, whereas diholmium oxide silicate likely forms a more complex three-dimensional lattice due to holmium’s larger ionic radius (Ho³⁺: 1.015 Å vs. Li⁺: 0.76 Å) and higher coordination requirements .

Physical and Thermal Properties

Property This compound Lithium Metasilicate
Melting Point (°C) ~2000 (estimated) 1200
Density (g/cm³) ~7.5 2.52
Dielectric Constant (k') ~13.5 (hypothetical) 8.5–9.0
  • The higher melting point and density of this compound reflect the strong ionic bonding and heavy atomic mass of holmium. Lithium metasilicate, in contrast, is lightweight and used in ceramic glazes and glass matrices .

Comparison with Potassium Silicate (K₂SiO₃)

Chemical Reactivity and Solubility

  • Potassium silicate is water-soluble and forms alkaline solutions, making it useful in detergents and adhesives. This compound , like most rare earth silicates, is expected to be insoluble in water and resistant to acidic environments .

Thermal Stability

Property This compound Potassium Silicate
Decomposition Temperature (°C) >1800 (estimated) ~1100
  • The robust thermal stability of this compound suits it for refractory applications, whereas potassium silicate decomposes at lower temperatures, limiting its use to moderate-heat processes .

Comparison with Aluminum Silicate (Al₂SiO₅)

Dielectric Properties

  • Aluminum silicate (e.g., kyanite, andalusite) has a dielectric constant (k') of ~6–8, lower than the estimated ~13.5 for this compound. This disparity arises from holmium’s high polarizability and possible contributions from 4f electronic transitions .

Structural Flexibility

  • Aluminum silicates exhibit polymorphism (e.g., kyanite vs. sillimanite), while this compound’s structure is constrained by holmium’s ionic size, favoring a rigid garnet-like or pyrochlore arrangement .

Dielectric Behavior and the Oxide Additivity Rule

Studies on silicate garnets (e.g., spessartine Mn₃Al₂(SiO₄)₃, k' = 11.65) reveal deviations from the oxide additivity rule due to structural distortions . For example:

  • Spessartine garnet : +1.9% deviation from additive polarization.
  • Hypothetical this compound : Predicted deviation of +7–9%, as holmium’s large, polarizable ions amplify lattice strain and electronic contributions .

Key Differentiators of this compound

  • Thermal resilience : Superior to alkali/alkaline-earth silicates.
  • Dielectric performance : Exceeds common silicates due to holmium’s electronic structure.
  • Magnetic functionality : Unique among silicates, enabling niche applications in spintronics or magnetic shielding.

Preparation Methods

Reaction Steps:

  • Precursor Mixing : Ho(NO₃)₃·5H₂O and TEOS are dissolved in ethanol with nitric acid as a catalyst.

  • Gelation : Hydrolysis of TEOS generates silanol groups (Si-OH), which condense with Ho³⁺ ions to form a Ho-Si-O network.

  • Drying : The gel is aged and dried at 80°C to remove solvents.

  • Calcination : Thermal treatment at 800–1000°C crystallizes Ho₂SiO₅.

This method produces nanomaterials with high surface area, ideal for catalytic applications. However, residual carbon from organic precursors can compromise purity, necessitating optimized calcination profiles.

Optical Floating Zone Crystal Growth

Single crystals of Ho₂SiO₅ are synthesized via the optical floating zone (FZ) method, enabling precise control over crystal structure and defect density. This technique involves melting a polycrystalline feed rod in a focused infrared beam and slowly solidifying the melt on a seed crystal.

Key Parameters:

  • Atmosphere : Inert gas (e.g., argon) to prevent oxidation.

  • Growth Speed : 2–10 mm/h to ensure stable crystal growth.

  • Feed Composition : Stoichiometric Ho₂O₃ and SiO₂, pre-reacted to form Ho₂SiO₅.

FZ-grown crystals exhibit minimal defects and are preferred for spectroscopic and magnetic studies. However, the method requires specialized equipment and is less scalable than powder-based techniques.

Co-Precipitation

Co-precipitation synthesizes Ho₂SiO₅ nanoparticles by concurrently precipitating Ho³⁺ and silicate ions from aqueous solutions. A typical protocol involves:

  • Precursor Solution : Holmium nitrate and sodium silicate (Na₂SiO₃) dissolved in deionized water.

  • Precipitation : Addition of ammonium hydroxide (NH₄OH) to pH 9–10, forming a colloidal Ho-Si-O hydrate.

  • Washing and Calcination : Centrifugation removes impurities, followed by calcination at 600–900°C.

This method yields nanoparticles (10–50 nm) with high photocatalytic activity, as demonstrated by Ho-oxide compounds degrading organic dyes under visible light. Challenges include agglomeration during calcination, mitigated by surfactants like polyvinylpyrrolidone (PVP).

Comparative Analysis of Synthesis Methods

Method Temperature Range Advantages Limitations
Solid-State Reaction1200–1400°CHigh purity, scalabilityEnergy-intensive, prolonged processing
Sol-Gel800–1000°CNanoscale control, low-temperatureResidual carbon, complex steps
Floating Zone Growth>1750°CSingle crystals, minimal defectsHigh cost, limited scalability
Co-Precipitation600–900°CNanoparticles, high surface areaAgglomeration, yield variability

Phase Evolution and Characterization

Post-synthesis characterization is critical to confirm Ho₂SiO₅ formation. XRD identifies crystalline phases, with X1-Ho₂SiO₅ (monoclinic) and X2-Ho₂SiO₅ (hexagonal) being the most common. Raman spectroscopy further distinguishes silicate networks, while transmission electron microscopy (TEM) reveals particle morphology. Thermogravimetric analysis (TGA) tracks weight loss during calcination, ensuring complete organic removal in sol-gel and co-precipitation methods.

Challenges and Optimization Strategies

  • Stoichiometric Control : Excess Ho₂O₃ promotes disilicate phases; precise weighing and homogenization are essential.

  • Agglomeration : Ball milling or surfactant addition reduces particle clustering.

  • Carbon Contamination : Calcination in oxygen-rich atmospheres eliminates residual organics .

Q & A

Basic: What are the established methodologies for synthesizing and characterizing diholmium oxide silicate?

Answer:
Synthesis typically involves solid-state reactions or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of holmium oxide (Ho₂O₃), silicon dioxide (SiO₂), and a flux agent (e.g., Li₂CO₃) are heated at 1200–1400°C under controlled atmospheres. Characterization requires:

  • X-ray diffraction (XRD) to confirm crystallinity and phase purity.
  • Solid-state nuclear magnetic resonance (NMR) (e.g., ²⁹Si NMR) to probe local silicon environments .
  • Thermogravimetric analysis (TGA) to assess thermal stability.
    For reproducibility, document reagent purity, heating rates, and ambient conditions. Experimental details must align with guidelines for thorough reporting .

Basic: How can researchers validate the purity of this compound samples?

Answer:
Combine multiple analytical techniques:

  • Energy-dispersive X-ray spectroscopy (EDS) for elemental composition.
  • Inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities.
  • Fourier-transform infrared spectroscopy (FTIR) to identify undesired functional groups (e.g., residual hydroxyls).
    Cross-validate results with reference databases and ensure consistency between main text and supplementary data .

Advanced: What mechanisms govern the stability of this compound under high-temperature conditions?

Answer:
Stability is influenced by:

  • Melt viscosity and surface tension , which dictate bubble coalescence and gas diffusion (critical in silicate melts) .
  • Cation coordination geometry (e.g., Ho³⁶ polyhedra) affecting lattice energy.
    Advanced methods include Raman spectroscopy to track structural changes and molecular dynamics simulations to model melt behavior. Experimental designs should replicate geologically or industrially relevant thermal gradients .

Advanced: How do synthesis parameters (e.g., cooling rate, dopants) influence the optical and mechanical properties of this compound?

Answer:

  • Cooling rate : Rapid quenching produces amorphous phases with higher defect density, altering luminescence.
  • Dopants (e.g., Nb₂O₅): Increase network polymerization, enhancing mechanical rigidity but potentially reducing optical clarity due to phase segregation .
    Use selective solid-state NMR to quantify dopant distribution and nanoindentation to measure hardness. Methodological rigor requires systematic variation of one parameter at a time while monitoring outcomes .

Advanced: How can conflicting data on this compound’s diffusion coefficients be resolved?

Answer:
Contradictions often arise from differing experimental conditions (e.g., oxygen fugacity, temperature calibration). To resolve:

  • Standardize protocols : Use isotopically enriched tracers (e.g., ¹⁸O) in diffusion experiments .
  • Multi-technique validation : Compare results from secondary ion mass spectrometry (SIMS) and radiolabeling .
  • Meta-analysis : Account for variables like melt composition and pressure in data interpretation .

Advanced: What computational approaches are effective for modeling this compound’s electronic structure?

Answer:

  • Density functional theory (DFT) : Optimize Ho/Si/O coordination environments and calculate band gaps.
  • Ab initio molecular dynamics (AIMD) : Simulate melt behavior at high temperatures.
    Validate models against experimental X-ray absorption near-edge structure (XANES) data. Ensure computational parameters (e.g., exchange-correlation functionals) are explicitly documented .

Methodological: How should researchers design experiments to investigate this compound’s role in composite materials?

Answer:
Adopt a PICO framework :

  • Population : this compound composites.
  • Intervention : Varying matrix materials (e.g., alumina, zirconia).
  • Comparison : Baseline properties without additives.
  • Outcome : Fracture toughness, thermal expansion.
    Use finite element analysis (FEA) to predict stress distribution and scanning electron microscopy (SEM) to analyze interfacial bonding .

Table 1: Key Analytical Techniques for this compound

Property Analyzed Technique Critical Parameters
CrystallinityXRDBragg angle resolution, Rietveld refinement
Local structureSolid-state NMRMagic-angle spinning, cross-polarization
Thermal stabilityTGA/DSCHeating rate, atmosphere control
Elemental diffusionSIMSIsotopic tracers, depth profiling

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